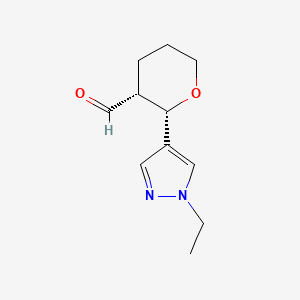![molecular formula C11H15ClN4O3 B11758702 (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B11758702.png)
(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound features an azido group, which is known for its reactivity and utility in click chemistry, making it a valuable tool in bioconjugation and molecular labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride typically involves multiple steps. One common approach starts with the protection of the amino group of L-tyrosine, followed by the introduction of the azidoethoxy group through nucleophilic substitution. The final step involves deprotection and conversion to the hydrochloride salt.
Protection of the Amino Group: The amino group of L-tyrosine is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Introduction of Azidoethoxy Group: The protected tyrosine derivative undergoes nucleophilic substitution with 2-azidoethanol in the presence of a base like sodium hydride.
Deprotection and Conversion to Hydrochloride Salt: The Boc group is removed under acidic conditions, and the resulting free amine is converted to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Click Chemistry: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or catalytic hydrogenation.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate in a solvent like water or tert-butanol.
Reduction: Triphenylphosphine in tetrahydrofuran (THF) or catalytic hydrogenation using palladium on carbon.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Click Chemistry: Formation of 1,2,3-triazoles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of triazole-linked compounds.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Potential use in drug development for targeted delivery and imaging.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride depends on its application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, facilitating the conjugation of different molecules. In biological applications, the azido group can be used to label biomolecules, allowing for their detection and analysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid: The free acid form without the hydrochloride salt.
(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid methyl ester: The methyl ester derivative.
(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid tert-butyl ester: The tert-butyl ester derivative.
Uniqueness
The hydrochloride salt form of (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid offers enhanced solubility and stability compared to its free acid and ester derivatives. This makes it more suitable for certain applications, particularly in aqueous environments and biological systems.
Eigenschaften
Molekularformel |
C11H15ClN4O3 |
|---|---|
Molekulargewicht |
286.71 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H14N4O3.ClH/c12-10(11(16)17)7-8-1-3-9(4-2-8)18-6-5-14-15-13;/h1-4,10H,5-7,12H2,(H,16,17);1H/t10-;/m0./s1 |
InChI-Schlüssel |
MBKGXPOLFHKIJE-PPHPATTJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCN=[N+]=[N-].Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCN=[N+]=[N-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758622.png)

![(2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide](/img/structure/B11758635.png)



![(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B11758659.png)
![methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B11758662.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11758672.png)
![9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758673.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758678.png)


![[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B11758696.png)
